molecular formula C12H16O2 B1457131 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid CAS No. 861596-04-5

2,2-Dimethyl-3-(2-methylphenyl)propanoic acid

Cat. No. B1457131
CAS RN: 861596-04-5
M. Wt: 192.25 g/mol
InChI Key: XJHUSIQWNGAUSH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(2-methylphenyl)propanoic acid, also known as 2,2-dimethyl-3-methylphenylpropionic acid (DMMPPA), is a carboxylic acid derived from 2-methylphenol. It is an organic compound with a molecular formula of C11H14O2. DMMPPA has a wide range of applications in the field of science, ranging from its use in synthesis of other compounds to its role as a biological agent.

Scientific Research Applications

Medicine

In the medical field, this compound is explored for its potential as a building block in drug synthesis. It could be used to create novel molecules with therapeutic properties, particularly in the development of anti-inflammatory drugs due to its structural similarity to known anti-inflammatory agents .

Industry

Industrial applications include its use as a precursor in the synthesis of performance chemicals. For instance, it can be transformed into esters and amides that serve as intermediates in the production of dyes, fragrances, and other specialty chemicals .

Agriculture

Agriculturally, 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid may be utilized in the synthesis of herbicides or plant growth regulators. Its chemical structure allows for modification into compounds that can affect the growth and development of plants .

Environmental Science

In environmental science, this compound’s derivatives could be investigated for their ability to break down pollutants or as components in the creation of biodegradable materials, contributing to sustainability efforts .

Materials Science

Materials science research might explore the use of 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid in the development of new polymers with unique properties, such as enhanced durability or thermal stability. It could also play a role in the creation of novel composites or coatings .

Chemical Synthesis

This compound is a valuable intermediate in organic synthesis. It can be used to construct complex molecular architectures, including natural product analogs and pharmacologically active molecules. Its versatility in chemical reactions makes it a useful tool for synthetic chemists .

Biochemistry

In biochemistry, the compound could be used to study enzyme-substrate interactions or to synthesize small molecules that mimic the behavior of larger biological molecules, aiding in the understanding of biological processes and the development of biomimetic materials .

Pharmacology

Pharmacological research might involve the use of 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid in the design of drug delivery systems. Its structure could be modified to enhance the solubility or stability of pharmaceuticals, improving their efficacy and safety profiles .

properties

IUPAC Name

2,2-dimethyl-3-(2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-6-4-5-7-10(9)8-12(2,3)11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHUSIQWNGAUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-(2-methylphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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